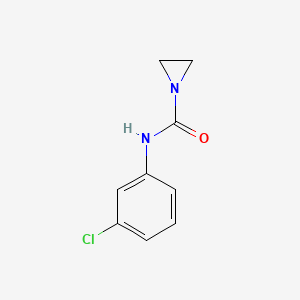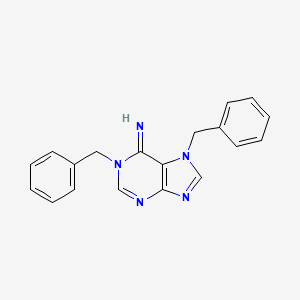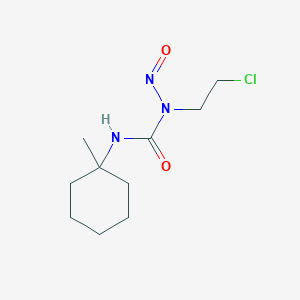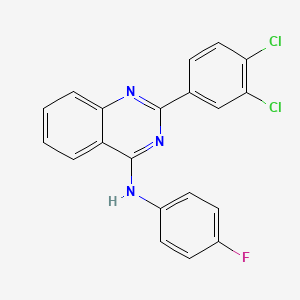
1-Aziridinecarboxamide, N-(3-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aziridinecarboxamide, N-(3-chlorophenyl)- is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 g/mol This compound is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and a 3-chlorophenyl group attached to the nitrogen atom of the aziridine ring
Vorbereitungsmethoden
The synthesis of 1-Aziridinecarboxamide, N-(3-chlorophenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically requires the presence of a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to facilitate the cyclization process. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and promote the reaction.
In industrial production, the synthesis of 1-Aziridinecarboxamide, N-(3-chlorophenyl)- may involve large-scale reactions using similar cyclization methods. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
1-Aziridinecarboxamide, N-(3-chlorophenyl)- undergoes various chemical reactions, including nucleophilic ring-opening reactions . The aziridine ring is highly strained, making it susceptible to nucleophilic attack. Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reaction conditions often involve the use of Lewis acids or protic acids to activate the aziridine ring and facilitate the ring-opening process.
The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions. For example, the reaction with amines can lead to the formation of substituted amides, while the reaction with alcohols can produce substituted ethers.
Wissenschaftliche Forschungsanwendungen
1-Aziridinecarboxamide, N-(3-chlorophenyl)- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of various nitrogen-containing heterocycles
In biology and medicine, the compound is studied for its potential antimicrobial and anticancer properties . The aziridine ring is known to interact with biological molecules, leading to the inhibition of microbial growth and the induction of apoptosis in cancer cells.
In industry, 1-Aziridinecarboxamide, N-(3-chlorophenyl)- is used in the production of polymers and coatings . The compound’s ability to undergo ring-opening polymerization makes it a valuable monomer for the synthesis of polyamines, which have applications in antibacterial coatings, CO2 adsorption, and non-viral gene transfection.
Wirkmechanismus
The mechanism of action of 1-Aziridinecarboxamide, N-(3-chlorophenyl)- involves the nucleophilic ring-opening of the aziridine ring . The strained three-membered ring is highly reactive and can be opened by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved in the compound’s biological activity include interactions with DNA and proteins, leading to the inhibition of microbial growth and the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-Aziridinecarboxamide, N-(3-chlorophenyl)- can be compared with other aziridine derivatives, such as N-phenylaziridine and N-(2-chlorophenyl)aziridine . These compounds share similar structural features, including the presence of an aziridine ring and a phenyl group. the substitution pattern on the phenyl ring can significantly influence the compound’s reactivity and biological activity.
For example, N-phenylaziridine may exhibit different reactivity towards nucleophiles compared to 1-Aziridinecarboxamide, N-(3-chlorophenyl)- due to the absence of the chlorine substituent. Similarly, N-(2-chlorophenyl)aziridine may have different biological activity due to the position of the chlorine atom on the phenyl ring.
Conclusion
1-Aziridinecarboxamide, N-(3-chlorophenyl)- is a versatile compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable building block for the synthesis of nitrogen-containing heterocycles and polymers. The compound’s ability to undergo nucleophilic ring-opening reactions and its potential biological activity make it an important subject of scientific research.
Eigenschaften
CAS-Nummer |
3647-19-6 |
|---|---|
Molekularformel |
C9H9ClN2O |
Molekulargewicht |
196.63 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C9H9ClN2O/c10-7-2-1-3-8(6-7)11-9(13)12-4-5-12/h1-3,6H,4-5H2,(H,11,13) |
InChI-Schlüssel |
HAECRABVOJPFTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Bromophenyl)methyl]pyridin-1-ium](/img/structure/B14166523.png)


![n-{[3-Hydroxy-6-(hydroxymethyl)-4-oxo-4h-pyran-2-yl]methyl}-n-methylglycine](/img/structure/B14166537.png)

![N-[2-(3,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,4,6-trimethylbenzamide](/img/structure/B14166558.png)




![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(3-hydroxypropyl)acetamide](/img/structure/B14166583.png)


![11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dithione](/img/structure/B14166600.png)
